2,6-DIBROMOPHENYLBORONIC ACID
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,6-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVCYLLOZQUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675344 | |
| Record name | (2,6-Dibromophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-50-8 | |
| Record name | (2,6-Dibromophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dibromophenylboronic Acid and Derivatives
Precursor Synthesis and Halogenation Routes
The journey to 2,6-dibromophenylboronic acid typically begins with the synthesis of a suitable precursor, which is then subjected to halogenation. A common starting material is 1,3-dibromobenzene (B47543). The introduction of two bromine atoms onto a phenyl ring in a 1,3-relationship sets the stage for the subsequent introduction of the boronic acid functionality at the 2-position.
The halogenation process itself is a crucial step that can be achieved through various methods. Direct bromination of aromatic compounds can be employed, although controlling the regioselectivity to obtain the desired 1,3-dibromo substitution pattern is key. The choice of brominating agent and reaction conditions plays a significant role in the outcome of this step. For instance, the use of N-halosuccinimides can be a mild method for halogenation. wiley-vch.de The halogenation of an existing phenylboronic acid can also be a viable route, though the electronic properties of the boronic acid group will influence the regioselectivity of the electrophilic aromatic substitution. wiley-vch.de
Boronylation Reactions for Arylboronic Acid Formation
With the dibrominated precursor in hand, the next critical transformation is the introduction of the boronic acid group. Several modern synthetic methods are available for this boronylation step.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguvm.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org In the context of synthesizing this compound, a directing group on the precursor can guide the lithiation to the desired position between the two bromine atoms. Subsequent quenching of the resulting aryllithium intermediate with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate or trimethyl borate), followed by acidic hydrolysis, yields the target boronic acid. google.com The strength of the DMG and the choice of the organolithium base are critical parameters for a successful DoM reaction. organic-chemistry.org
Transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of arylboronic acids. bohrium.com This approach directly converts a C-H bond on the aromatic ring into a C-B bond, often with high regioselectivity. Iridium-based catalysts, in particular, have shown remarkable efficacy and selectivity in the borylation of arenes, including those with halogen substituents. msu.eduacs.org For instance, the iridium-catalyzed borylation of 1,3-dibromobenzene can generate the desired borylated product in high yield, as dehalogenation is often a less competitive pathway with iridium catalysts compared to rhodium. msu.edu The reaction typically employs a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) in the presence of a suitable iridium catalyst and ligand. msu.edunih.gov
| Catalyst System | Substrate | Borylation Reagent | Product | Yield | Reference |
| [Ir(OMe)(COD)]₂ / dtbpy | 1,3-Dibromobenzene | B₂pin₂ | 2-(1,3-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | msu.edu |
| [Ir(COE)₂Cl]₂ / dtbpy | 1,3,5-Trisubstituted Arenes | B₂pin₂ | 2,6-Disubstituted Phenylboronic Esters | Good | acs.org |
This table presents representative examples of transition metal-catalyzed C-H borylation reactions.
Transmetalation reactions provide another avenue to arylboronic acids. This method involves the reaction of an organometallic precursor, such as an organosilane or organostannane, with a boron halide or borate ester. mdpi.com The driving force for this reaction is the transfer of the aryl group from the less electropositive metal (silicon or tin) to the more electropositive boron atom. While effective, this route requires the prior synthesis of the corresponding organosilane or organostannane precursor. The transmetalation step is a key feature in many cross-coupling reactions, including the well-known Suzuki-Miyaura coupling. rsc.org The reaction of arylstannanes with diboranes has been shown to produce borinic acids, which can be precursors to boronic acids. mdpi.com
N-Methyliminodiacetic Acid (MIDA) Ester Intermediates in Synthesis
A significant advancement in the handling and application of boronic acids has been the development of N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com Boronic acids can sometimes be unstable and difficult to purify, especially on a large scale. MIDA esters are stable, crystalline solids that are generally tolerant to a wide range of reaction conditions, including chromatography. sigmaaldrich.combldpharm.com
The synthesis of this compound MIDA ester provides a stable and easily handled form of the target compound. ru.nlscribd.com These MIDA boronates can be prepared from the corresponding boronic acid or through direct methods from aryl bromides. nih.gov The MIDA ligand protects the boronic acid functionality, rendering it unreactive in subsequent cross-coupling reactions until it is deprotected under mild basic conditions. sigmaaldrich.com This feature is particularly useful for iterative cross-coupling strategies where sequential reactions are required. For example, the MIDA ester of this compound can be used in a Suzuki coupling reaction, with the MIDA group being hydrolyzed in situ or in a separate step to yield the free diarylphenylboronic acid. ru.nlresearchgate.net
| MIDA Boronate Precursor | Reaction Type | Key Reagents | Product | Reference |
| This compound MIDA ester | Suzuki Coupling | Arylboronic acid, Pd catalyst, K₃PO₄ | 2,6-Diarylphenylboronic acid | ru.nlresearchgate.net |
| 2-Bromopyridines | Transligation | Trialkoxyborate salts, MIDA | 2-Pyridyl MIDA boronates | nih.gov |
This table illustrates the utility of MIDA boronates in synthesis.
Stereochemical Control and Regioselectivity in Synthesis
For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern. However, the regioselectivity of the borylation step is of paramount importance. The synthetic methods discussed above offer different levels of regiocontrol.
Directed Ortho-Metalation: By its very nature, DoM provides excellent regioselectivity, as the lithiation is directed to the position ortho to the directing group. wikipedia.orguvm.edu This makes it a highly reliable method for introducing the boryl group at the C2 position of a 1,3-dibrominated benzene (B151609) ring, provided a suitable directing group is in place.
Transition Metal-Catalyzed C-H Borylation: The regioselectivity in C-H borylation is governed by a combination of steric and electronic factors. acs.org In the case of 1,3-disubstituted benzenes like 1,3-dibromobenzene, borylation typically occurs at the C5 position, which is sterically most accessible and electronically activated. However, specific ligands and catalytic systems can influence the regiochemical outcome, and in some cases, borylation at the C2 position can be achieved. For instance, iridium-catalyzed reactions have shown high selectivity for the meta-functionalized product from 1,3-dichlorobenzene (B1664543) and 1,3-dibromobenzene. msu.edu
Halogen-Metal Exchange: When starting from a polyhalogenated precursor, such as 1,2,3-trihalobenzene, regioselective metal-halogen exchange can be used to control the position of borylation. The relative reactivity of the different halogen atoms to metalation (e.g., lithium-halogen exchange) can be exploited to generate a specific aryllithium intermediate, which is then trapped with a borate ester. rsc.org
Advanced Synthetic Strategies for Complex Architectures Incorporating this compound
This compound is a trifunctional synthetic building block featuring a boronic acid group and two bromine atoms on a central phenyl ring. This AB₂-type arrangement, where the boronic acid acts as one reactive site ('A') and the two bromine atoms as other reactive sites ('B'), makes it a valuable precursor for constructing complex and sterically hindered molecular architectures. Advanced synthetic strategies leverage its distinct reactive centers to build sophisticated molecules ranging from complex boronic acids and sterically crowded biaryls to macrocycles and hyperbranched polymers.
A key strategy for harnessing the synthetic potential of this compound involves the use of its N-methyliminodiacetic acid (MIDA) boronate ester. ru.nlsemanticscholar.org MIDA boronates are air-stable, crystalline solids that are compatible with chromatography while being unreactive in standard Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.combldpharm.com The MIDA protecting group can be readily cleaved under mild basic conditions to release the free boronic acid, enabling a "slow-release" of the reactive species and facilitating iterative cross-coupling sequences. sigmaaldrich.comnih.gov
This approach allows for the selective reaction of the two bromo-substituents first, using them as handles to build a more complex framework around the central phenyl ring, while the boronic acid moiety remains protected. Subsequently, the MIDA group is removed to unmask the boronic acid for further transformations.
Precursor to Sterically Hindered 2,6-Diarylphenylboronic Acids
One of the most powerful applications of this compound is its use as a scaffold to synthesize complex, sterically hindered 2,6-diarylphenylboronic acids. semanticscholar.org In this strategy, the MIDA ester of this compound undergoes a double, palladium-catalyzed Suzuki-Miyaura coupling reaction with two equivalents of another arylboronic acid. ru.nlpubcompare.ai This reaction effectively replaces both bromine atoms with aryl groups, creating a sterically congested tri-aryl system. The MIDA ester is often hydrolyzed in situ or in a subsequent step to yield the final 2,6-diarylphenylboronic acid. ru.nlsemanticscholar.org These resulting complex boronic acids are valuable in their own right as building blocks for catalysts, molecular sensors, and materials. researchgate.net
A general procedure involves reacting the MIDA ester of this compound with an excess of a substituted arylboronic acid in the presence of a palladium catalyst and a base, such as potassium phosphate (B84403) (K₃PO₄), in a solvent mixture like THF and water. pubcompare.ai Microwave heating can be employed to accelerate the reaction. pubcompare.ai
| Product (2,6-Diarylphenylboronic Acid) | Arylboronic Acid Coupling Partner | Catalyst/Ligand | Base / Conditions | Yield | Reference |
| 2,6-Di(4-methoxy)phenylphenylboronic acid | 4-Methoxyphenylboronic acid | Not Specified | K₃PO₄, THF/H₂O, 90°C (Microwave), 6h | 23% | pubcompare.ai |
| 2,6-Di(4-trifluoromethyl)phenylphenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid | Not Specified | K₃PO₄, THF/H₂O, 90°C (Microwave), 6h | 26% | pubcompare.ai |
| 2,6-Di(4-trifluoromethoxy)phenylphenylboronic acid | 4-(Trifluoromethoxy)phenylboronic acid | Not Specified | K₃PO₄, THF/H₂O, 90°C (Microwave), 6h | 18% | pubcompare.ai |
| 2,6-Di(m-tolyl)phenylboronic acid | m-Tolylboronic acid | Not Specified | K₃PO₄, THF/H₂O, 90°C (Microwave), 6h | 21% | pubcompare.ai |
Synthesis of Sterically Hindered Biaryls
The synthesis of biaryls with multiple substituents in the ortho positions (tetra-ortho-substituted biaryls) is a significant challenge in organic chemistry due to severe steric hindrance. researchgate.net This steric clash can impede the bond-forming steps in traditional cross-coupling reactions. 2,6-Disubstituted phenylboronic acids, such as those derived from this compound as described above, are critical substrates for accessing these crowded molecules.
The Suzuki-Miyaura reaction is a favored method for this purpose, but it requires highly active catalyst systems to overcome the steric barrier. nih.govbeilstein-journals.org Catalyst systems often employ palladium sources like Pd₂(dba)₃ combined with bulky, electron-rich phosphine (B1218219) ligands. nih.gov These specialized ligands are designed to facilitate the crucial transmetalation and reductive elimination steps in the catalytic cycle, which are often slow for sterically demanding substrates.
| Coupling Partners | Catalyst System | Base | Solvent / Temp. | Product Type | Reference |
| 2,6-Disubstituted Aryl Halide + 2,6-Disubstituted Arylboronic Acid | Pd₂(dba)₃ / Biarylphosphine or DPEPhos | K₃PO₄ or CsF | Toluene or Dioxane / High Temp. | Tetra-ortho-substituted biaryl | nih.gov |
| 2,4,6-Triisopropylphenyl Bromide + Arylboronic Acid | Pd/BIAN-NHC | Cs₂CO₃ | Toluene / 110°C | Tri-ortho-substituted biaryl | researchgate.net |
| 2-Bromobenzoate Esters + Arylboronic Acids | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / 100°C | 2-Aroylbenzoate (via Carbonylative Coupling) | rsc.org |
Formation of Macrocyclic Architectures
The trifunctional nature of this compound provides a strategic platform for the synthesis of macrocycles. While direct macrocyclization can be challenging, a multi-step approach can be envisioned where the different reactive sites are addressed sequentially. For instance, the boronic acid moiety can first react with a di-functional linker molecule, such as a diol, to form a boronate ester. rsc.orgresearchgate.net This intermediate, which now possesses two terminal bromine atoms, can undergo a subsequent ring-closing reaction.
A powerful strategy for the final ring-closing step is an intramolecular double Suzuki-Miyaura coupling. This would involve reacting the dibromo-intermediate with a diboronic acid linker under high-dilution conditions to favor the formation of the macrocyclic product over intermolecular polymerization. The success of such macrocyclizations often depends on pre-organization of the linear precursor to facilitate the ring-closing event. rsc.org
| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product | Reference Concept |
| 1 | Boronate Ester Formation | This compound + Diol Linker (e.g., Pentaerythritol) | Dean-Stark, Toluene, Reflux | Dibromo-functionalized boronate ester | researchgate.net |
| 2 | Macrocyclization | Dibromo-intermediate + Dihydroxy- or Diboronic Acid Linker | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, High Dilution | Macrocyclic boronate ester | rsc.orgrsc.org |
Monomer for Hyperbranched Polyphenylenes
Hyperbranched polymers are three-dimensional macromolecules with a highly branched, dendritic structure, which imparts properties like high solubility and low viscosity compared to linear analogues. frontiersin.orgnih.gov The AB₂ structure of this compound makes it an ideal monomer for the one-pot synthesis of hyperbranched polyphenylenes through Suzuki polycondensation. frontiersin.org
In this polymerization, the 'A' moiety (boronic acid) of one monomer molecule reacts with a 'B' moiety (bromine) of another, propagating into a branched structure. academie-sciences.fr The reaction is typically catalyzed by a palladium complex. The resulting polymers are composed of rigid phenyl units, leading to high thermal stability, while the hyperbranched architecture ensures good solubility in common organic solvents. wiley.com Control over the terminal groups (which will be either bromo or boronic acid functions) can influence the final properties of the polymer. wiley.com
| Monomer Type | Polymerization Method | Catalyst/Ligand | Resulting Polymer | Key Properties | Reference Concept |
| AB₂ (e.g., 3,5-Dichlorophenylboronic acid) | Suzuki Polycondensation | Pd(OAc)₂ / SPhos | Hyperbranched polyphenylene (HBP) | Soluble, High thermal stability, Molar Mass 11-31 kDa | wiley.com |
| AB₂ (Arylboronic acid + Brominated aromatic) | Suzuki-Miyaura Polycondensation | Palladium catalyst | Hyperbranched polymer | 3D structure, Rich in terminal functional groups | frontiersin.org |
Advanced Applications of 2,6 Dibromophenylboronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.orgwikipedia.org 2,6-Dibromophenylboronic acid, with its unique structural features, serves as a valuable substrate in these reactions for the synthesis of complex aromatic structures.
Mechanistic Elucidation of Transmetalation
Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center. libretexts.orgwikipedia.org The mechanism of this step has been a subject of extensive research, with two primary pathways being widely considered. nih.gov One pathway involves the reaction of a palladium halide complex with a boronate species, formed by the activation of the boronic acid with a base. nih.gov The alternative pathway suggests the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov
Recent studies have provided significant insights into this process. It has been shown that pre-transmetalation intermediates involving palladium-oxygen-boron linkages are formed. illinois.eduillinois.edu These intermediates can be either tricoordinate boronic acid complexes or tetracoordinate boronate complexes. illinois.eduillinois.edu Both of these species are capable of transferring their aryl groups to the palladium center. illinois.edu
Role of Palladium Complexes and Catalytic Cycles
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium complex. libretexts.orgrsc.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org
| Step | Description | Key Intermediates |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(II) complex |
| Transmetalation | The organic group is transferred from the boron to the palladium. | Organopalladium(II) species |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | C-C coupled product, Pd(0) catalyst |
Influence of Base and Solvent Systems
The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling reaction, significantly impacting the reaction rate and yield. researchgate.netresearchgate.net The base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation. wikipedia.org Common bases used include carbonates, phosphates, and hydroxides. nih.govmdpi.com
The solvent system must be capable of dissolving both the organic and inorganic reactants. researchgate.net Mixtures of organic solvents and water are often employed. researchgate.net For instance, a mixture of methanol (B129727) and water has been shown to be effective, with the water aiding in the dissolution of the inorganic base. researchgate.net Other commonly used solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). mdpi.comvu.nl The selection of the optimal base and solvent combination is often determined empirically for a specific set of reactants. mdpi.com
Effects of Substituents on Reaction Efficiency and Nucleophilicity
The electronic and steric properties of substituents on both the boronic acid and the organic halide can have a profound effect on the efficiency of the Suzuki-Miyaura reaction. Electron-donating groups on the aryl halide tend to decrease the reaction rate, while electron-withdrawing groups can increase it. researchgate.net This is attributed to the influence of these substituents on the oxidative addition step. researchgate.net
For the boronic acid, substituents can affect its nucleophilicity and stability. Boronic acids with electron-withdrawing groups may be less reactive in the transmetalation step. Conversely, sterically hindered boronic acids, such as those with ortho-substituents, can also present challenges in the coupling reaction. beilstein-journals.org For example, the presence of a methoxy (B1213986) group at the ortho position of a phenylboronic acid has been observed to influence the selectivity of the reaction, possibly through chelation effects with the palladium center. beilstein-journals.org The stability of the boronic acid itself is also a key factor, as some boronic acids are prone to protodeboronation under the reaction conditions, which is a competing side reaction that reduces the yield of the desired cross-coupled product. nih.gov
Application in the Synthesis of Substituted Diarylphenylboronic Acids
This compound is a valuable building block for the synthesis of more complex molecules, including substituted diarylborinic acids. mdpi.com These compounds are of interest in various fields, including materials science and medicinal chemistry. mdpi.com The Suzuki-Miyaura reaction provides a powerful method for the sequential and selective functionalization of the two bromine atoms in this compound.
By carefully controlling the reaction conditions and the stoichiometry of the reactants, it is possible to achieve mono- or diarylation of the this compound core. This allows for the synthesis of a wide range of unsymmetrical biaryl and terphenyl derivatives. The regioselectivity of these reactions is a key consideration, and studies have shown that the order of substitution can be influenced by the nature of the coupling partners and the reaction conditions. scispace.com
Ligand-Free Suzuki-Miyaura Protocols
While ligands are typically employed to stabilize the palladium catalyst and enhance its reactivity, there has been growing interest in developing ligand-free Suzuki-Miyaura coupling protocols. nih.gov These methods offer advantages in terms of cost, simplicity, and ease of product purification.
In some ligand-free systems, a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), is used. nih.gov These catalysts can often be recovered and reused, adding to the sustainability of the process. nih.gov Ligand-free conditions have been successfully applied to the coupling of various aryl halides with arylboronic acids, often in aqueous media at room temperature. nih.gov The development of efficient and robust ligand-free methods for the coupling of challenging substrates like this compound remains an active area of research.
Catalytic Systems and Catalyst Loading Optimization
The efficiency of Suzuki-Miyaura couplings involving this compound is highly dependent on the choice of the catalytic system. Palladium-based catalysts are predominantly employed, with the ligand playing a crucial role in facilitating the reaction with the sterically hindered boronic acid.
Key to successful coupling is the optimization of catalyst loading to ensure high yields while minimizing catalyst cost and potential contamination of the product with residual metal. Research has shown that even low catalyst loadings can be effective under the right conditions. For instance, in the coupling of phenylboronic acid with the structurally related 2,6-dibromopyridine, palladium complexes have been utilized at loadings as low as 0.1 mol%. While specific optimization tables for this compound are not extensively documented in broad reviews, the principles of catalyst and ligand screening, along with adjusting the catalyst loading, are fundamental to achieving optimal results.
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Boronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 1-2 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 2-5 |
| PEPPSI-IPr | - | K₂CO₃ | t-BuOH | 80 | 1-3 |
Note: This table represents typical conditions for Suzuki-Miyaura reactions and serves as a starting point for the optimization of reactions involving this compound.
Substrate Scope and Functional Group Tolerance
The utility of this compound in Suzuki-Miyaura cross-coupling is further defined by its compatibility with a diverse range of coupling partners and tolerance of various functional groups. The robust nature of the Suzuki-Miyaura reaction allows for the presence of a wide array of functionalities on the coupling partner, including esters, ketones, ethers, and amides, without the need for protecting groups.
Table 2: Illustrative Substrate Scope for Suzuki-Miyaura Reactions with Aryl Boronic Acids
| Aryl Halide Substrate | Functional Groups Tolerated |
| 4-Bromotoluene | Alkyl |
| 4-Bromoanisole | Methoxy |
| Methyl 4-bromobenzoate | Ester |
| 4-Bromobenzonitrile | Nitrile |
| 1-Bromo-4-nitrobenzene | Nitro |
| 4-Bromoacetophenone | Ketone |
Note: This table illustrates the general functional group tolerance of the Suzuki-Miyaura reaction, which is largely applicable to couplings involving this compound.
Other Transition Metal-Catalyzed Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound and its analogues can participate in other important transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility.
Chan-Lam Coupling Analogues
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or alcohol. organic-chemistry.orgwikipedia.org While specific examples detailing the use of this compound in Chan-Lam couplings are not extensively reported, the general principles of the reaction suggest its potential applicability. The reaction is known to tolerate a wide range of functional groups and is often performed under mild, aerobic conditions. The steric hindrance of the ortho-bromo substituents might necessitate the use of specific ligands or optimized reaction conditions to achieve high yields.
Liebeskind–Srogl Coupling Analogues
The Liebeskind–Srogl coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond from a thioester and a boronic acid, uniquely proceeding under neutral conditions with the aid of a copper(I) carboxylate co-catalyst. wikipedia.org This reaction is particularly valuable for substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. Analogues of this compound could potentially be employed in this reaction to synthesize sterically hindered ketones. The scope of the Liebeskind-Srogl reaction is broad, encompassing a variety of thioesters and boronic acids.
Heck-Type Cross-Coupling Variations
The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.orgorganic-chemistry.org Variations of this reaction have been developed that utilize arylboronic acids as the arylating agent in an oxidative Heck-type process. These reactions require an oxidant to regenerate the active Pd(II) catalyst. This compound could foreseeably be used in such reactions to introduce the 2,6-dibromophenyl moiety onto an olefinic scaffold. The success of such a reaction would depend on optimizing the catalyst, oxidant, and reaction conditions to accommodate the sterically demanding boronic acid.
Iterative and Sequential Cross-Coupling Strategies
A key advantage of this compound lies in its potential for use in iterative and sequential cross-coupling strategies, allowing for the controlled and programmed synthesis of oligoarenes and other complex aromatic structures. nih.gov The differential reactivity of the boronic acid and the two bromine atoms provides a powerful handle for selective transformations.
In a typical sequential approach, the boronic acid functionality can be selectively coupled via a Suzuki-Miyaura reaction, leaving the two bromine atoms untouched for subsequent cross-coupling reactions. This allows for the introduction of different aryl groups at the ortho positions in a stepwise manner. For instance, after the initial Suzuki-Miyaura coupling, the resulting biaryl species with two bromine atoms can undergo further Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions to build more complex structures.
Iterative cross-coupling strategies often employ protecting groups for the boronic acid functionality, such as N-methyliminodiacetic acid (MIDA) boronates. This allows for the controlled unmasking of the reactive boronic acid at each step of the synthesis, enabling the sequential addition of building blocks. While specific examples detailing iterative strategies with this compound are not prevalent in general reviews, the principles of this synthetic approach are well-established and could be readily applied to this versatile building block.
Exploration of 2,6 Dibromophenylboronic Acid in Catalysis
Role in Homogeneous Catalysis
2,6-Dibromophenylboronic acid, as a member of the arylboronic acid family, is situated within the broader context of homogeneous catalysis, where the catalyst exists in the same phase as the reactants. wikipedia.orgchemguide.co.uk While arylboronic acids are most famously employed as reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there is a growing field of interest in using boronic acids themselves as catalysts. rsc.orgresearchgate.net In this capacity, they function as mild, organic-soluble Lewis acids capable of activating functional groups. nih.gov
The catalytic activity of boronic acids often hinges on their ability to form reversible covalent bonds with hydroxyl groups, enabling the activation of molecules such as carboxylic acids and alcohols under mild conditions. rsc.orgresearchgate.net This mode of action, known as boronic acid catalysis (BAC), offers an atom-economical alternative to traditional methods that require stoichiometric activation. rsc.orgresearchgate.net
Specifically, ortho-substituted arylboronic acids have demonstrated significant potential. For instance, ortho-halophenylboronic acids have been identified as highly efficient catalysts for the direct amidation of carboxylic acids at room temperature. nih.gov This reactivity is attributed to the electronic and steric effects of the ortho-substituents, which influence the Lewis acidity and catalytic cycle of the boronic acid. The presence of two bromine atoms in the 2 and 6 positions of this compound is thus crucial to its catalytic profile, modulating the reactivity of the boronic acid moiety in various transformations.
Biomimetic Catalysis with this compound
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. This compound has emerged as a noteworthy catalyst in this area, particularly for its ability to mimic the function of the enzyme carbonic anhydrase.
Inspired by the role of boron-containing compounds in carbon capture, studies have investigated the use of boronic acids as biomimetic catalysts for the hydration of carbon dioxide (CO₂), a key reaction for both biological processes and industrial carbon capture technologies. In a comparative study using density functional theory (DFT) calculations, this compound was analyzed alongside other substituted boronic acids for its CO₂ hydration activity. The research confirmed that boronic acids can act as effective catalysts for this reaction, following a biomimetic mechanism analogous to that of carbonic anhydrases.
The catalytic cycle for CO₂ hydration by boronic acids, including the 2,6-dibromo derivative, mirrors the mechanism of α-carbonic anhydrases. This process involves the deprotonation of a water molecule by the boronic acid, followed by the nucleophilic attack of the resulting hydroxyl group on the CO₂ molecule.
Computational studies have elucidated the free energy landscapes for this reaction. Among the boronic acids tested, which included [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid, 3-aminophenylboronic acid, and 2,6-bis(trifluoromethyl)phenylboronic acid, this compound exhibited the highest turnover frequency. This indicates its superior catalytic efficiency in converting CO₂ to bicarbonate.
Computational chemistry has been an essential tool in understanding the catalytic prowess of this compound. Density functional theory (DFT) calculations have been employed to map the mechanistic details and energetics of the CO₂ hydration reaction. These theoretical models have been validated by comparing computed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectra of the reaction intermediates with experimental data. The strong agreement between the computational and experimental results confirms that the biomimetic mechanism is operative for the boronic acid catalysts studied. These studies underscore the predictive power of computational methods in catalyst design and mechanistic elucidation.
Lewis Acidity and Catalytic Activity
The catalytic function of boronic acids is intrinsically linked to their character as Lewis acids, which arises from the vacant p-orbital on the boron atom. wikipedia.org This allows them to accept a pair of electrons, for instance from a hydroxyl group, thereby activating the substrate. nih.gov
| Structural Feature | Electronic/Steric Effect | Impact on Lewis Acidity | Consequence for Catalytic Activity |
|---|---|---|---|
| Vacant p-orbital on Boron | Inherent electron deficiency | Primary source of Lewis acid character | Enables substrate binding and activation |
| Two ortho-Bromine Substituents | -I (Inductive) Effect | Increases the electrophilicity of the boron atom | Enhances catalytic efficiency |
| Two ortho-Bromine Substituents | Steric Hindrance | Can influence the geometry and stability of the boronate form | Modulates substrate approach and reaction rates |
Catalyst Design and Ligand Effects in Boronic Acid Catalysis
In the context of boronic acid catalysis, the substituents on the phenyl ring can be considered as integral ligands that modulate the catalyst's performance. The design of effective boronic acid catalysts, therefore, involves the strategic selection of these substituents to achieve desired reactivity and selectivity.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms Involving 2,6-Dibromophenylboronic Acid
The mechanistic pathways of reactions involving this compound are primarily understood through the broader context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, its reactivity can be inferred from studies on ortho-substituted phenylboronic acids. The Suzuki-Miyaura reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
In the case of this compound, the steric hindrance from the two ortho-bromine atoms can influence the rate and efficiency of these steps. For instance, in the synthesis of 2,6-diarylphenylboronic acids, the N-methyliminodiacetic acid (MIDA) ester of this compound is utilized in a palladium-catalyzed Suzuki coupling with para/meta-substituted phenylboronic acids. ru.nl The MIDA group serves to protect the boronic acid moiety and facilitate a controlled, slow release of the boronic acid for the coupling reaction.
The general mechanism for the Suzuki-Miyaura coupling is as follows:
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an aryl halide to form an arylpalladium(II) complex.
Transmetalation: The organoboron compound (in this case, derived from this compound) transfers its organic group to the palladium center. This step typically requires activation by a base to form a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.
Studies on related ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions have revealed regio- and atropselective outcomes, suggesting that the steric and electronic properties of the ortho substituents play a crucial role in determining the reaction pathway and product stereochemistry.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the properties and reactivity of boronic acids.
Electronic Structure Analysis
DFT calculations are frequently used to analyze the electronic structure of phenylboronic acids. researchgate.netnih.govresearchgate.netnih.gov For this compound, such analysis would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds. The two electron-withdrawing bromine atoms at the ortho positions are expected to significantly influence the electronic properties of the phenyl ring and the boron center, impacting its Lewis acidity and reactivity.
Computational studies on related 2,6-diarylphenylboronic acids have been performed to understand their electronic properties and how they influence their acidity. ru.nlnih.gov These studies show that while substituents on the flanking aryl rings have a minimal effect on the pKa of the boronic acid, they do influence the electronic stabilization of the boronic acid and its corresponding boronate form.
Non-Covalent Interactions and Solvation Effects
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the structure and reactivity of boronic acids. ru.nlmdpi.comrsc.orgmdpi.com In the solid state, arylboronic acids often form hydrogen-bonded dimers or polymeric chains. researchgate.net For this compound, the ortho-bromine atoms could potentially participate in halogen bonding, a type of non-covalent interaction that could influence its crystal packing and interactions with other molecules.
Probing Lewis Acidity and pKa Values
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. nih.govnih.govchemrxiv.org Their acidity is a key parameter that governs their reactivity, particularly in processes like the formation of boronate esters with diols and the transmetalation step in Suzuki-Miyaura coupling. The Lewis acidity of 2,6-diarylphenylboronic acids, synthesized from a this compound derivative, has been investigated both experimentally and computationally. ru.nlnih.gov
Measurements of the pKa values of a series of 2,6-diarylphenylboronic acids in a buffered water and acetonitrile (B52724) mixture showed that their Lewis acidity remains largely unchanged upon the introduction of either electron-donating or electron-withdrawing substituents on the flanking aryl rings. ru.nl The pKa values for these compounds were found to be around 12.4. ru.nl A Hammett analysis, which correlates reaction rates or equilibrium constants with substituent constants, revealed a flat plot, indicating a lack of significant electronic communication between the substituents on the flanking rings and the boronic acid moiety. ru.nl
Computational studies support these experimental findings, showing that while the intrinsic (in vacuo) boronate formation energies are influenced by the substituents, these effects are largely canceled out by opposing solvation effects in aqueous solution. ru.nl
Table 1: Experimental pKa Values and Calculated Boronate Formation Energies for selected 2,6-Diarylphenylboronic Acids (derived from this compound precursor) ru.nlresearchgate.net
| Substituent (X) on Flanking Aryl Rings | pKa | ΔEboronate (in water, kcal/mol) |
| p-OCH3 | 12.36 | - |
| p-CH3 | 12.40 | - |
| H | 12.43 | - |
| p-F | 12.46 | - |
| p-Cl | 12.48 | - |
| p-CF3 | 12.49 | - |
| m,m-(CF3)2 | 12.40 | - |
Data adapted from a study on 2,6-diarylphenylboronic acids. ru.nlresearchgate.net
Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding is a defining feature of the structure of boronic acids in both the solid state and in solution. researchgate.netmdpi.comnih.govmdpi.com The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of various supramolecular assemblies. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers, where two molecules are linked by two O-H···O hydrogen bonds between their boronic acid groups. researchgate.net
In the context of this compound, the bulky bromine atoms in the ortho positions may influence the preferred hydrogen bonding pattern. While direct structural data for this compound is not detailed in the provided search results, studies on other ortho-substituted phenylboronic acids show that intramolecular hydrogen bonds can form between the ortho substituent and a hydroxyl group of the boronic acid, which can compete with the formation of intermolecular dimers. researchgate.net
Computational studies on 2,6-diarylphenylboronic acids have also highlighted the importance of intramolecular interactions. The staggered conformation of these molecules, where the flanking aryl rings are not in the same plane as the central phenyl ring, is generally more stable than the eclipsed conformation. ru.nl In the staggered conformation of the boronate form, the hydroxyl groups can point towards the center of the flanking aromatic rings, suggesting a stabilizing O-H···π interaction. ru.nl
Advanced Analytical Methodologies for 2,6 Dibromophenylboronic Acid Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insights into the molecular structure and behavior of 2,6-dibromophenylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopy are routinely employed to characterize the compound, monitor its transformations, and determine its fundamental physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. azom.com Its quantitative nature allows for the precise determination of reactant consumption, product formation, and the observation of reaction intermediates. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, multinuclear NMR plays a pivotal role.
Researchers can track a reaction by acquiring spectra at specific time intervals and integrating the signals corresponding to the starting material and the product. azom.com
¹H NMR: The aromatic protons on the 2,6-dibromophenyl group provide distinct signals. As the reaction proceeds, the disappearance of these reactant signals and the appearance of new signals corresponding to the coupled product can be monitored.
¹³C NMR: While often requiring longer acquisition times, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shift of the carbon atom bonded to boron is particularly informative and can be used to track the conversion. nih.gov
¹¹B NMR: As a quadrupolar nucleus, boron-11 gives broader signals, but ¹¹B NMR is highly specific to the chemical environment of the boron atom. nih.gov A significant shift is observed as the boronic acid is converted into a boronate ester or other derivatives during a reaction, making it an excellent probe for monitoring the reaction's progress. nih.gov A modified pulse sequence can improve resolution, allowing for the observation of coupling constants. nih.gov
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Application in Reaction Monitoring |
|---|---|---|
| ¹H | ~7.0 - 8.0 | Monitors changes in the aromatic proton environment. |
| ¹³C | ~120 - 140 (Aromatic), C-B bond unobserved | Tracks changes in the carbon framework of the molecule. rsc.org |
| ¹¹B | ~27 - 30 (for Phenylboronic Acids) | Directly probes the conversion of the boronic acid functional group. rsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Intermediate Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups and analyze the formation and disappearance of chemical bonds during a reaction. In the context of this compound, FTIR is particularly useful for observing intermediates in catalytic cycles, such as the Suzuki-Miyaura coupling. The technique can help characterize palladium-N-heterocyclic carbene (NHC) complexes or other catalyst species that form transiently. nih.gov
Key vibrational modes for monitoring reactions of this compound include:
O-H Stretching: The broad absorption band of the boronic acid's hydroxyl groups (typically around 3200-3400 cm⁻¹) will change significantly as the acid is consumed or converted into an ester or other intermediate.
B-O Stretching: The strong B-O stretching vibration (around 1350 cm⁻¹) is a characteristic peak for boronic acids and its intensity can be monitored.
C-Br Stretching: Vibrations associated with the carbon-bromine bonds on the aromatic ring can also be observed.
By comparing the FTIR spectra of the reaction mixture over time to the spectra of the starting materials and known intermediates, researchers can gain a qualitative understanding of the reaction pathway.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Analysis |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3400 (broad) | Indicates the presence of the -B(OH)₂ group; diminishes as the reaction proceeds. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| B-O Stretch | ~1350 | Characteristic of the boronic acid functional group. |
| C-B Stretch | ~1030 | Indicates the carbon-boron bond. |
UV-Vis Spectroscopy for pKa Determination
UV-Vis spectroscopy is a straightforward and sensitive method for determining the acid dissociation constant (pKa) of ionizable compounds that contain a chromophore. nih.govijper.org For this compound, the phenyl ring acts as a chromophore whose UV absorbance is sensitive to the ionization state of the boronic acid group. chemagine.co.uk The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with varying pH values. tripod.comtripod.com
The methodology involves these steps:
A series of buffer solutions covering a wide pH range is prepared.
A constant concentration of this compound is added to each buffer solution.
The UV-Vis spectrum is recorded for each solution, and the absorbance at a specific wavelength (where the difference between the protonated and deprotonated species is maximal) is measured. tripod.com
The absorbance is plotted against the pH, which typically yields a sigmoidal curve.
The pKa corresponds to the pH at the inflection point of this curve, where the concentrations of the acidic and conjugate base forms are equal. tripod.com
This method provides a rapid and reliable way to determine this crucial physicochemical parameter, which influences the compound's reactivity and solubility. nih.govijper.org
| pH of Buffer | Absorbance at λmax (AU) | Species Present |
|---|---|---|
| 4.0 | 0.215 | Predominantly Ar-B(OH)₂ |
| 6.0 | 0.230 | Mixture |
| 7.0 | 0.350 | Mixture |
| 8.0 | 0.610 | pKa (Inflection Point) |
| 9.0 | 0.870 | Mixture |
| 10.0 | 0.895 | Predominantly Ar-B(OH)₃⁻ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction aliquots or environmental samples. When coupled with sensitive detectors, these methods allow for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions, including those involving boronic acids. waters.com By separating the components of a reaction mixture, HPLC allows for the quantification of the starting material, this compound, as well as the products and byproducts.
A typical reversed-phase HPLC method would be developed to achieve baseline separation of all relevant compounds. waters.com Aliquots are taken from the reaction at various time points, diluted, and injected into the HPLC system. The peak areas from the resulting chromatogram are proportional to the concentration of each species. Plotting these areas over time provides detailed kinetic profiles of the reaction. It is important to note that aqueous-based HPLC may not easily differentiate boronic acids from their dehydrated anhydride forms, known as boroxanes. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., XSelect HSS T3) waters.com |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with an acidic modifier (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis (e.g., at 270 nm) sielc.com |
| Column Temperature | 25 - 40 °C scirp.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. sciex.com It is particularly valuable for analyzing trace impurities or quantifying residual starting material in a final product.
The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which is effective for ionizing acidic compounds like boronic acids. scirp.orgsciex.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity, enabling quantification at picogram-per-milliliter (pg/mL) levels. sciex.com
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 278.8 (for C₆H₅⁷⁹Br₂BO₂) |
| MRM Transition 1 (Quantifier) | 278.8 → 260.8 (Loss of H₂O) |
| MRM Transition 2 (Qualifier) | 278.8 → 219.9 (Loss of H₃BO₃) |
| Lower Limit of Quantitation (LLOQ) | Can reach low pg/mL levels sciex.com |
Note: The mass values and MRM transitions in this table are theoretical and for illustrative purposes.
In-situ Reaction Monitoring Techniques for this compound Research
The study of reactions involving sterically hindered reagents like this compound necessitates a deep understanding of reaction kinetics, intermediate formation, and the influence of various parameters on the reaction pathway. Traditional offline analytical methods, which involve sampling and quenching, are often inadequate for capturing the transient nature of reactive intermediates and can provide a disconnected view of the reaction progress. In contrast, in-situ reaction monitoring techniques, often referred to as Process Analytical Technology (PAT), offer a continuous and real-time window into the chemical transformations as they occur within the reaction vessel. These advanced methodologies are crucial for elucidating the complex mechanisms of reactions such as the Suzuki-Miyaura cross-coupling, particularly when employing ortho-disubstituted substrates that can exhibit unique reactivity patterns.
In-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are powerful tools for real-time analysis. These methods allow for the direct observation and quantification of reactants, intermediates, products, and byproducts, providing high-density data that is essential for detailed kinetic and mechanistic investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a particularly powerful technique for monitoring reactions involving boronic acids. ¹¹B NMR, for instance, provides direct insight into the state of the boron atom, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species that may form during the reaction. While specific in-situ ¹¹B NMR studies on Suzuki-Miyaura reactions of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar sterically hindered arylboronic acids.
For example, in a study on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids, ex-situ ¹H NMR was used to determine product distribution under various conditions. While not an in-situ approach, the data highlights the challenges and selectivities encountered with sterically hindered substrates. A hypothetical in-situ NMR experiment monitoring the coupling of this compound with an aryl halide would aim to track the disappearance of the starting materials and the appearance of the biaryl product over time. The data could be used to determine reaction rates and identify any long-lived intermediates.
Interactive Data Table: Hypothetical In-situ ¹H NMR Monitoring of a Suzuki-Miyaura Reaction
| Time (minutes) | Concentration of this compound (M) | Concentration of Aryl Halide (M) | Concentration of Biaryl Product (M) |
| 0 | 0.100 | 0.100 | 0.000 |
| 10 | 0.085 | 0.085 | 0.015 |
| 20 | 0.072 | 0.072 | 0.028 |
| 30 | 0.061 | 0.061 | 0.039 |
| 40 | 0.052 | 0.052 | 0.048 |
| 50 | 0.044 | 0.044 | 0.056 |
| 60 | 0.037 | 0.037 | 0.063 |
This table represents a simplified, hypothetical kinetic profile for illustrative purposes.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
In-situ FTIR and Raman spectroscopy are vibrational techniques that can monitor changes in functional groups throughout a reaction. Attenuated Total Reflectance (ATR) FTIR is particularly well-suited for in-situ monitoring as the probe can be directly inserted into the reaction mixture. For a reaction involving this compound, one could monitor the disappearance of the B-OH stretching and bending vibrations of the boronic acid and the appearance of characteristic peaks for the newly formed C-C bond in the biaryl product.
Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. In-situ Raman monitoring of solid-state mechanochemical Suzuki-Miyaura reactions has demonstrated the ability to provide detailed, time-resolved product formation data. While a specific study on this compound is not available, the technique's applicability to complex solid-state reactions suggests its potential for monitoring solution-phase reactions of this compound as well.
A key aspect of these in-situ techniques is the ability to generate detailed kinetic profiles. By plotting the concentration of reactants and products as a function of time, reaction rates can be determined, and the effects of variables such as temperature, catalyst loading, and base concentration can be quantitatively assessed.
Interactive Data Table: Illustrative Kinetic Data from In-situ Spectroscopic Monitoring
| Time (s) | Reactant A Absorbance | Product B Absorbance | Normalized Concentration of A | Normalized Concentration of B |
| 0 | 1.00 | 0.00 | 1.00 | 0.00 |
| 60 | 0.85 | 0.15 | 0.85 | 0.15 |
| 120 | 0.72 | 0.28 | 0.72 | 0.28 |
| 180 | 0.61 | 0.39 | 0.61 | 0.39 |
| 240 | 0.52 | 0.48 | 0.52 | 0.48 |
| 300 | 0.44 | 0.56 | 0.44 | 0.56 |
This table provides a generalized example of how raw spectroscopic data can be converted into concentration profiles to study reaction kinetics.
The application of these advanced analytical methodologies provides a wealth of information that is often inaccessible through traditional analytical techniques. For a sterically demanding substrate like this compound, in-situ monitoring is invaluable for optimizing reaction conditions to achieve higher yields and selectivities, as well as for gaining a fundamental understanding of the underlying reaction mechanism. Future research in this area will likely see an increased application of these powerful techniques to unravel the intricacies of reactions involving such challenging substrates.
Applications in Medicinal Chemistry Research As a Synthetic Intermediate
Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where the careful selection of starting materials is critical for efficiency and yield. Boronic acids and their derivatives are considered essential building blocks for this purpose. researchgate.netresearchgate.net 2,6-Dibromophenylboronic acid, particularly in its protected form as a MIDA (N-methyliminodiacetic acid) ester, is designed for use in iterative cross-coupling strategies. acs.org This technique allows for the sequential and controlled addition of different molecular fragments, which is a powerful method for building the complex structures often required for APIs. acs.org The MIDA ester form enhances the stability of the boronic acid, making it compatible with a wider range of reaction conditions and purification methods, such as silica (B1680970) gel chromatography, which is a significant advantage in complex synthesis pathways. acs.org
Precursor for Bioactive Compound Synthesis
Beyond established APIs, this compound is a precursor for creating novel bioactive compounds. Its structure allows for diverse synthetic transformations. The boronic acid group can be readily converted into other functional groups, while the two bromine atoms on the aromatic ring can be substituted or used in further cross-coupling reactions. This dual reactivity makes it a versatile scaffold for generating libraries of compounds for biological screening. The ability to build complex molecules from such intermediates is fundamental in exploring structure-activity relationships and identifying new therapeutic leads. scribd.comresearchgate.net
Role in Enzyme Inhibition Studies
The unique electronic properties of boron allow boronic acid-containing compounds to interact with biological targets, including enzymes. researchgate.net They can act as inhibitors by forming reversible covalent bonds with active site residues, such as serine. researchgate.net
Recent research has explored the role of boronic acids in mimicking the function of metalloenzymes like carbonic anhydrase. Carbonic anhydrases are crucial enzymes that catalyze the hydration of carbon dioxide (CO₂), and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.
A 2021 computational study using density functional theory investigated the biomimetic CO₂ hydration activity of several boronic acids to model the action of carbonic anhydrase. researchgate.net In this theoretical investigation, this compound was found to exhibit the highest catalytic activity among the compounds studied, confirming a biomimetic mechanism for CO₂ hydration. researchgate.net This research highlights the compound's utility not as a precursor to a separate inhibitor, but as a direct subject of study to understand and model enzyme activity, which is crucial for the rational design of novel enzyme inhibitors.
| Compound Name | Key Structural Features | Finding |
|---|---|---|
| This compound | Two bromine atoms at ortho positions | Showed the highest turnover frequency for CO₂ hydration. |
| [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid | Methyl and pyrazolyl substituents | Analyzed for biomimetic mechanism. |
| 3-aminophenylboronic acid | Amino group at meta position | Analyzed for biomimetic mechanism. |
| 2,6-bis(trifluoromethyl)phenylboronic acid | Two trifluoromethyl groups at ortho positions | Analyzed for biomimetic mechanism. |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary treatment strategy for Alzheimer's disease. While various bromophenol and phenylboronic acid derivatives have been investigated as potential AChE inhibitors, research specifically documenting the use of this compound as a synthetic intermediate or direct inhibitor for acetylcholinesterase was not identified in the reviewed literature.
Emerging Research Directions
Supramolecular Chemistry Applications
Supramolecular chemistry, which focuses on the study of systems composed of discrete numbers of molecules, relies on non-covalent intermolecular forces to form larger, organized structures. Boronic acids are valuable building blocks in this field due to the ability of the B(OH)₂ group to form reversible covalent bonds with diols and engage in hydrogen bonding. wiley-vch.deresearchgate.net
While specific supramolecular assemblies based on 2,6-dibromophenylboronic acid as the primary building block are not yet extensively documented, its structure suggests significant potential. The boronic acid moiety can participate in self-assembly through various interactions. wiley-vch.de For instance, the reversible condensation of boronic acids can form six-membered boroxine (B1236090) rings, a dynamic interaction that can be controlled by factors like water content, temperature, and the presence of Lewis bases.
Furthermore, the bromine atoms on the phenyl ring can act as halogen bond donors. Halogen bonding is a highly directional non-covalent interaction that is increasingly used in the rational design of complex supramolecular architectures. molbase.com The interplay between hydrogen bonding from the boronic acid group and halogen bonding from the bromine atoms could be exploited to create novel self-assembled structures such as macrocycles, cages, or extended networks with unique topologies and functions.
Material Science Applications, Including Polymerization Processes
In material science, boronic acid-containing polymers are valued as "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific molecules like sugars. researchgate.netsemanticscholar.org These materials have applications ranging from drug delivery systems to sensors. researchgate.netscribd.com
Direct polymerization of this compound into functional polymers has not been extensively reported. However, its derivatives have been utilized as key intermediates in the synthesis of more complex molecules. chembuyersguide.comacs.org For example, the N-methyliminodiacetic acid (MIDA) ester of this compound serves as a stable and versatile building block in palladium-catalyzed Suzuki cross-coupling reactions. chembuyersguide.comacs.orgresearchgate.net This reaction allows for the synthesis of 2,6-diarylphenylboronic acids, which are molecules designed to probe Lewis acidity and non-covalent interactions. chembuyersguide.comacs.org This synthetic utility highlights its potential role in creating advanced materials by incorporating the dibromophenylboronic acid core into larger, functional architectures.
The general reactivity of boronic acids allows them to be incorporated into polymer chains, creating materials with unique properties. For instance, boronic ester bonds can form cross-links in polymer networks, leading to the creation of vitrimers—a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics. researchgate.net The specific steric and electronic properties of this compound could be harnessed to tune the dynamic characteristics and stability of such advanced polymer materials. researchgate.net
Co-crystal Formation and Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Co-crystals are multi-component solids where different neutral molecules are held together in a single crystal lattice through non-covalent interactions, such as hydrogen bonding. Boronic acids are of particular interest as co-crystal formers because their hydroxyl groups can act as both hydrogen bond donors and acceptors.
While no specific co-crystals of this compound have been detailed in the cited literature, research on analogous halophenylboronic acids provides insight into its potential. Studies on 4-iodophenylboronic acid and 4-chlorophenylboronic acid show that halogen atoms play a crucial role in directing the formation of co-crystals. acs.orgresearchgate.net These halogen atoms can participate in halogen bonds (XBs), which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. acs.org
In the case of this compound, the two bromine atoms, in conjunction with the hydrogen-bonding capabilities of the boronic acid group, offer multiple interaction sites for co-crystal design. This could allow for the formation of robust and predictable supramolecular synthons—structural units built from intermolecular interactions. The competition and synergy between strong hydrogen bonds (O-H···N, O-H···O) and directional halogen bonds (C-Br···O, C-Br···N) could be used to construct complex and isostructural crystalline solids with tailored physicochemical properties like solubility, stability, and melting point. researchgate.net A solid-state ¹¹B NMR and computational study has been performed on this compound, providing foundational data on its electronic and structural properties in the solid state which is crucial for predictive crystal engineering.
Q & A
Q. What are the key considerations for synthesizing 2,6-dibromophenylboronic acid with high purity?
Synthesis typically involves Miyaura borylation of 2,6-dibromo-1-bromobenzene using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Critical factors include:
- Anhydrous conditions : Moisture degrades boronic acids via hydrolysis .
- Stoichiometric control : Excess borating agent ensures complete conversion of the aryl halide.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes Pd residues and unreacted precursors. Purity (>97%) is confirmed via HPLC or NMR .
Q. How is this compound characterized to confirm its structure?
Standard characterization methods include:
- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ ~7.3–7.8 ppm) due to symmetry. Boron coupling (¹¹B, ~30 ppm) is observed in ¹H NMR .
- IR spectroscopy : B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) confirm boronic acid functionality.
- X-ray crystallography : Resolves steric effects from bromine substituents .
Advanced Research Questions
Q. How does the steric hindrance of 2,6-dibromo substitution affect Suzuki-Miyaura coupling efficiency?
The 2,6-dibromo substitution creates steric bulk, slowing transmetallation and reductive elimination. To optimize coupling:
- Catalyst selection : Bulky ligands (e.g., SPhos) mitigate steric effects .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility.
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk boronic acid decomposition .
Controlled experiments comparing coupling yields with 2,4- and 3,5-dibromo analogs can quantify steric impacts .
Q. What analytical methods resolve contradictions in reported stability data for this compound?
Discrepancies in stability studies may arise from moisture exposure or storage conditions. To address this:
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations assess:
- Electrophilicity : Electron-withdrawing bromine substituents lower the LUMO energy, enhancing reactivity.
- Steric maps : Visualize spatial hindrance around the boron center.
- Transition-state analysis : Compare activation barriers for 2,6-dibromo vs. monosubstituted analogs .
Q. What challenges arise in spectroscopic characterization due to bromine’s quadrupolar effects?
Bromine’s quadrupole moment (I = 3/2) broadens NMR signals, complicating ¹H/¹³C assignments. Solutions include:
- High-field NMR (≥500 MHz) : Improves resolution of aromatic protons.
- ¹¹B NMR : Directly probes boron environments (e.g., boronic acid vs. anhydride) .
- Solid-state MAS NMR : Reduces line broadening in crystalline samples.
Methodological Insights
Q. How to design experiments to study the coordination chemistry of this compound with transition metals?
- Ligand screening : Test coordination with Pd(II), Cu(I), or Ni(0) in varying solvents.
- XAS (X-ray absorption spectroscopy) : Resolves metal-boron bonding geometry.
- Kinetic studies : Compare reaction rates with less-hindered boronic acids to quantify steric effects .
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Storage : Keep at 2–8°C in sealed, argon-flushed containers to prevent hydrolysis .
- Glovebox use : Conduct weigh-outs and reactions under inert atmospheres.
- Quenching : Neutralize residual acid with aqueous NaHCO₃ before disposal .
Comparative Studies
Q. How do electronic effects differ between this compound and its chloro/fluoro analogs?
Q. Why does the 2,6-dibromo isomer form fewer boroxine byproducts compared to 3,5-dibromo analogs?
Steric hindrance at the 2,6-positions inhibits trimerization. Confirm via:
- TGA-MS : Detect boroxine (m/z = 279.72 × 3 – 3H₂O) during thermal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
